![molecular formula C26H40O3SSn B12571684 {[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane CAS No. 193623-22-2](/img/structure/B12571684.png)
{[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane is a chemical compound that features a benzenesulfinyl group, an acetyl group, and a tricyclohexylstannane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane typically involves the reaction of benzenesulfinyl chloride with tricyclohexylstannyl acetate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a base such as triethylamine. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield benzenesulfenyl derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzenesulfenyl derivatives.
Substitution: Various substituted acetyl derivatives depending on the substituent introduced.
Scientific Research Applications
{[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfinyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
{[(Benzenesulfinyl)acetyl]oxy}(triphenyl)stannane: Similar structure but with triphenyl groups instead of tricyclohexyl groups.
{[(Benzenesulfinyl)acetyl]oxy}(tributyl)stannane: Contains tributyl groups instead of tricyclohexyl groups.
Uniqueness
{[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane is unique due to the presence of tricyclohexyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various chemical and industrial applications.
Properties
CAS No. |
193623-22-2 |
|---|---|
Molecular Formula |
C26H40O3SSn |
Molecular Weight |
551.4 g/mol |
IUPAC Name |
tricyclohexylstannyl 2-(benzenesulfinyl)acetate |
InChI |
InChI=1S/C8H8O3S.3C6H11.Sn/c9-8(10)6-12(11)7-4-2-1-3-5-7;3*1-2-4-6-5-3-1;/h1-5H,6H2,(H,9,10);3*1H,2-6H2;/q;;;;+1/p-1 |
InChI Key |
OMNUXJKFCMBPOS-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)CS(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl-](/img/structure/B12571606.png)
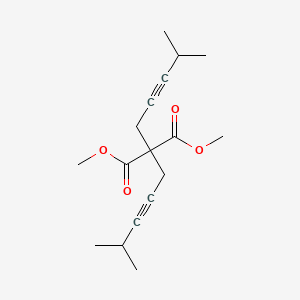
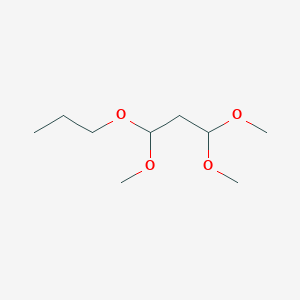
![1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate](/img/structure/B12571615.png)

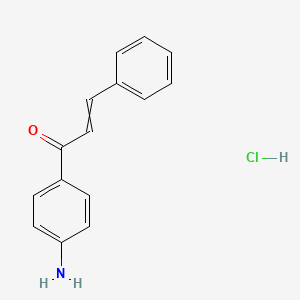

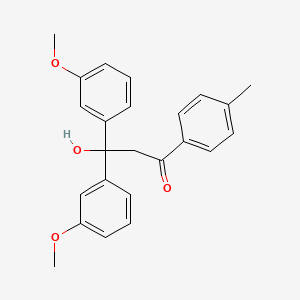
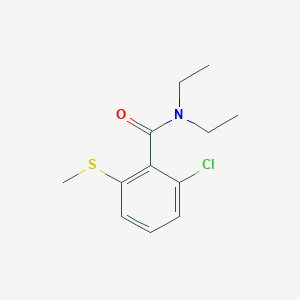
![2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12571650.png)
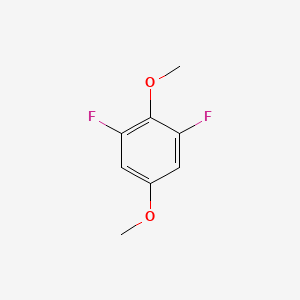

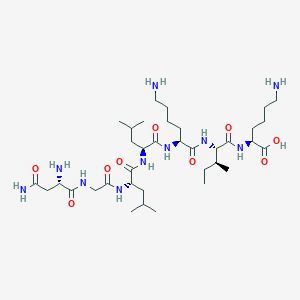
![1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)-](/img/structure/B12571681.png)
